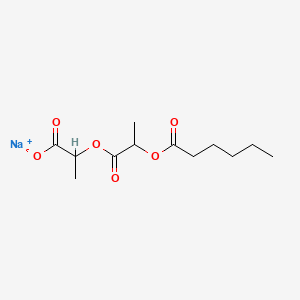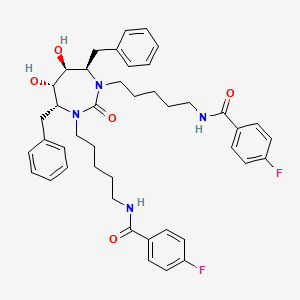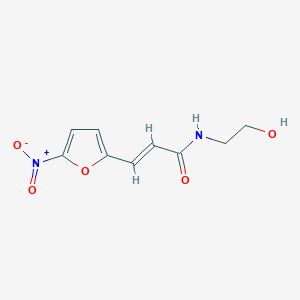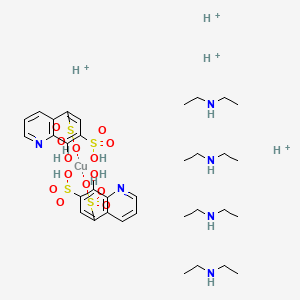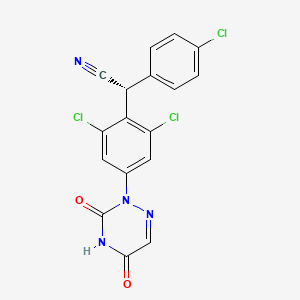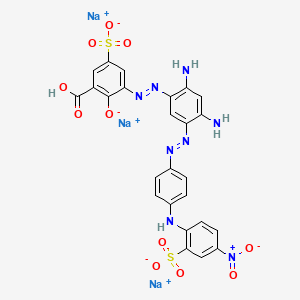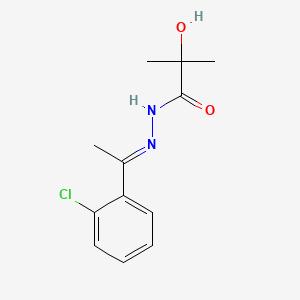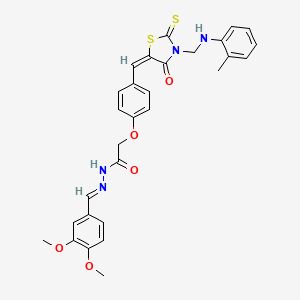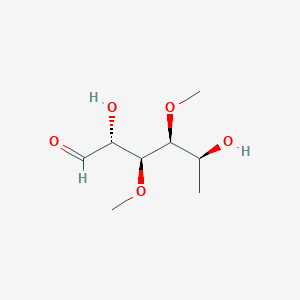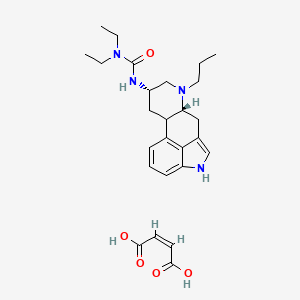
N,N-Diethyl-N'-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate is a semi-synthetic ergoline derivative. This compound is known for its pharmacological properties, particularly as a partial dopamine D2 receptor agonist and 5HT2B/2C receptor antagonist . It has been studied for its potential therapeutic applications, including its antiparkinsonian effects and its ability to ameliorate pulmonary hypertension .
Preparation Methods
The synthesis of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate involves several steps. The starting material is typically an ergoline derivative, which undergoes a series of chemical reactions to introduce the diethylurea and propylergolin moieties. The reaction conditions often involve the use of solvents like pyridine and reagents such as diethylamine . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
Chemical Reactions Analysis
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate involves its interaction with dopamine D2 receptors and serotonin 5HT2B/2C receptors. As a partial agonist at the dopamine D2 receptor, it can modulate dopamine signaling pathways, which are crucial in the treatment of Parkinson’s disease . Additionally, its antagonistic effects on 5HT2B/2C receptors contribute to its therapeutic potential in conditions like pulmonary hypertension .
Comparison with Similar Compounds
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate can be compared with other ergoline derivatives such as:
Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Pergolide: A dopamine agonist with similar applications but different receptor binding profiles.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
The uniqueness of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate lies in its specific receptor interactions and its potential therapeutic applications in both neurology and cardiology .
Properties
CAS No. |
96860-89-8 |
|---|---|
Molecular Formula |
C26H36N4O5 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
3-[(6aR,9S)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C22H32N4O.C4H4O4/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26;5-3(6)1-2-4(7)8/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,18?,20+;/m0./s1 |
InChI Key |
SGRCWZZGVDOQPZ-WOVISVJPSA-N |
Isomeric SMILES |
CCCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


